Denudatin B
Overview
Description
Denudatin B is a polycyclic diterpene compound with the molecular formula C21H24O5. It is known for its significant cytotoxicity against HL-60 cells and its ability to inhibit the activity of human polymorphonuclear leukocytes, which are crucial components of the immune system . This compound is widely used in research related to pharmaceuticals, cosmetics, and health products .
Preparation Methods
Denudatin B is typically extracted and isolated from plants of the genus Magnolia . The preparation methods include:
Solvent Extraction: This involves using solvents to extract the compound from plant material.
Isolation and Purification: Techniques such as chromatography are employed to isolate and purify this compound.
Crystallization: This method is used to obtain this compound in its pure crystalline form.
Chemical Reactions Analysis
Denudatin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This involves replacing one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Denudatin B has a wide range of applications in scientific research:
Pharmaceuticals: It is used in the development of drugs due to its cytotoxic properties.
Cosmetics: This compound is incorporated into cosmetic products for its potential skin benefits.
Health Products: It is used in various health products for its biological activity.
Antibacterial Research: This compound has shown synergistic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when combined with other compounds.
Mechanism of Action
Denudatin B exerts its effects by inhibiting the Ca2+ influx through voltage-gated and receptor-operated Ca2+ channels . This leads to the relaxation of vascular smooth muscle and exhibits antiplatelet action . The compound targets specific molecular pathways involved in calcium signaling, which is crucial for various cellular processes .
Comparison with Similar Compounds
Denudatin B is unique due to its specific structure and biological activity. Similar compounds include:
Denudatin A: Another compound isolated from Magnolia denudata with similar biological activities.
Machilin G: A neolignan with inhibitory effects on nitric oxide production.
Fargesone A: Another compound from Magnolia denudata with similar properties.
These compounds share structural similarities and biological activities but differ in their specific effects and applications.
Properties
IUPAC Name |
(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYACOATPFOZIO-HBUDHLSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317078 | |
Record name | (+)-Denudatin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87402-88-8 | |
Record name | (+)-Denudatin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87402-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Denudatin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of Denudatin B?
A1: this compound acts as a platelet-activating factor (PAF) antagonist. [, , , ] This means it can block the binding of PAF to its receptor, thereby inhibiting PAF-mediated biological processes, particularly platelet aggregation. [, , ]
Q2: Which plant species is this compound primarily isolated from?
A2: this compound is found in several plant species, notably Piper kadsura, a traditional Chinese medicine. [, , ] It has also been isolated from Piper hancei, Piper wallichii, and Magnolia fargesii. [, , , ]
Q3: What is the impact of the structural differences between this compound and Kadsurenone on their activity?
A4: The structural differences between the two compounds, though subtle, contribute to their varying PAF antagonistic activities. [] Structure-activity relationship studies indicate that specific structural features in Kadsurenone are crucial for its high potency, and modifications like those observed in this compound can significantly impact its activity. []
Q4: Beyond its PAF antagonistic activity, has this compound demonstrated any other biological effects?
A5: Studies have shown that this compound can induce vasorelaxation in rat thoracic aorta. [] Additionally, it has displayed synergistic antibacterial activity with Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps that contribute to antibiotic resistance. [, , ]
Q5: How does this compound interact with efflux pumps in bacteria?
A6: Research suggests that this compound can inhibit the efflux of ethidium bromide (EtBr) from MRSA strain SA1199B, which overexpresses the NorA efflux pump. [, ] This suggests this compound might interfere with the efflux pump mechanism, leading to increased intracellular accumulation of antibiotics and potentially enhancing their effectiveness. [, ]
Q6: What are the potential applications of this compound in addressing antibiotic resistance?
A7: The ability of this compound to synergize with existing antibiotics like Norfloxacin against MRSA holds promise for combating antibiotic resistance. [, , ] By inhibiting efflux pumps, this compound could potentially restore the effectiveness of certain antibiotics against resistant strains, offering a potential therapeutic strategy. [, , ]
Q7: Are there any studies investigating the use of this compound in treating specific diseases?
A9: While this compound has shown promising in vitro activities, currently, there are limited studies exploring its therapeutic potential in specific diseases. [, ] Network pharmacology studies suggest potential applications in treating diabetic nephropathy, but further research is necessary to validate these findings. [, ]
Q8: What are the implications of identifying this compound in traditional medicines like Piper kadsura?
A10: The isolation of this compound from Piper kadsura, a traditional medicine used for inflammation and rheumatic conditions, provides further insight into the plant's pharmacological properties. [] This finding highlights the potential of exploring traditional medicines for novel bioactive compounds with therapeutic applications. []
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